molecular formula C20H24N2O2 B1238560 Affinine CAS No. 2134-82-9

Affinine

Cat. No. B1238560
CAS RN: 2134-82-9
M. Wt: 324.4 g/mol
InChI Key: PXFBZOLANLWPMH-SMLHJDAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Affinine is an alkaloid.

Scientific Research Applications

Analgesic and Nervous System Effects

Affinine, derived from Heliopsis longipes, has demonstrated analgesic properties comparable to ketorolac and stimulating effects on the nervous system in mice. This suggests its potential use in pain management and as a neurostimulant (Cilia-López et al., 2010).

Enhancement in Plant Cultivation

Controlled elicitation techniques in cultivating Heliopsis longipes can significantly increase affinin content in the roots. This approach suggests a method for standardizing and enhancing the production of affinin, which is beneficial for its analgesic and anti-inflammatory properties (Parola-Contreras et al., 2020).

Cardiovascular Applications

Affinin has shown to induce vasodilation in rat aortas, partially dependent on endothelium presence. The process involves gasotransmitters and prostacyclin signaling pathways, indicating potential therapeutic applications for cardiovascular diseases (CASTRO-RUÍZ et al., 2017).

Antimicrobial Properties

Affinin exhibits strong fungistatic and bacteriostatic activities against various pathogens, including Rhizoctonia solani, Sclerotium rolfsii, and Escherichia coli. This finding indicates its potential use in developing antimicrobial agents (Molina-Torres et al., 2004).

Antinociceptive Mechanisms

Investigations into Heliopsis longipes extract and affinin reveal that affinin's antinociceptive effect may be due to activation of opioidergic, serotoninergic, and GABAergic systems in mice. This suggests a complex interaction with various neurotransmitter systems for pain management (Déciga-Campos et al., 2010).

Antimutagenic Potential

Affinin has shown antimutagenic activity in various assays, indicating its potential as an antimutagenic and possibly anticarcinogenic agent. This property could be linked to its antioxidant capabilities (Arriaga-Alba et al., 2013).

Impact on Endocrine System

Studies on western mosquitofish (Gambusia affinis) reveal that wastewater containing affinin can cause masculinization effects. This highlights the ecological and endocrine-disrupting impacts of affinin in aquatic environments (Huang et al., 2019).

properties

CAS RN

2134-82-9

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(1R,14S,15E)-15-ethylidene-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-one

InChI

InChI=1S/C20H24N2O2/c1-3-12-10-22(2)18-8-15-13-6-4-5-7-17(13)21-20(15)19(24)9-14(12)16(18)11-23/h3-7,14,16,18,21,23H,8-11H2,1-2H3/b12-3-/t14-,16?,18-/m1/s1

InChI Key

PXFBZOLANLWPMH-SMLHJDAJSA-N

Isomeric SMILES

C/C=C\1/CN([C@@H]2CC3=C(C(=O)C[C@H]1C2CO)NC4=CC=CC=C34)C

SMILES

CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=CC=CC=C34)C

Canonical SMILES

CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=CC=CC=C34)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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